Cas no 2228446-43-1 (3-{imidazo1,2-apyrazin-3-yl}-2,2-dimethylcyclopropane-1-carboxylic acid)

3-{imidazo1,2-apyrazin-3-yl}-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-{imidazo1,2-apyrazin-3-yl}-2,2-dimethylcyclopropane-1-carboxylic acid
- 3-{imidazo[1,2-a]pyrazin-3-yl}-2,2-dimethylcyclopropane-1-carboxylic acid
- 2228446-43-1
- EN300-1727211
-
- インチ: 1S/C12H13N3O2/c1-12(2)9(10(12)11(16)17)7-5-14-8-6-13-3-4-15(7)8/h3-6,9-10H,1-2H3,(H,16,17)
- InChIKey: UTIQLDRQXPAJPB-UHFFFAOYSA-N
- ほほえんだ: OC(C1C(C2=CN=C3C=NC=CN23)C1(C)C)=O
計算された属性
- せいみつぶんしりょう: 231.100776666g/mol
- どういたいしつりょう: 231.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 67.5Ų
3-{imidazo1,2-apyrazin-3-yl}-2,2-dimethylcyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1727211-1.0g |
3-{imidazo[1,2-a]pyrazin-3-yl}-2,2-dimethylcyclopropane-1-carboxylic acid |
2228446-43-1 | 1g |
$1572.0 | 2023-06-04 | ||
Enamine | EN300-1727211-0.5g |
3-{imidazo[1,2-a]pyrazin-3-yl}-2,2-dimethylcyclopropane-1-carboxylic acid |
2228446-43-1 | 0.5g |
$1509.0 | 2023-09-20 | ||
Enamine | EN300-1727211-10g |
3-{imidazo[1,2-a]pyrazin-3-yl}-2,2-dimethylcyclopropane-1-carboxylic acid |
2228446-43-1 | 10g |
$6758.0 | 2023-09-20 | ||
Enamine | EN300-1727211-5g |
3-{imidazo[1,2-a]pyrazin-3-yl}-2,2-dimethylcyclopropane-1-carboxylic acid |
2228446-43-1 | 5g |
$4557.0 | 2023-09-20 | ||
Enamine | EN300-1727211-0.05g |
3-{imidazo[1,2-a]pyrazin-3-yl}-2,2-dimethylcyclopropane-1-carboxylic acid |
2228446-43-1 | 0.05g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1727211-0.25g |
3-{imidazo[1,2-a]pyrazin-3-yl}-2,2-dimethylcyclopropane-1-carboxylic acid |
2228446-43-1 | 0.25g |
$1447.0 | 2023-09-20 | ||
Enamine | EN300-1727211-2.5g |
3-{imidazo[1,2-a]pyrazin-3-yl}-2,2-dimethylcyclopropane-1-carboxylic acid |
2228446-43-1 | 2.5g |
$3080.0 | 2023-09-20 | ||
Enamine | EN300-1727211-0.1g |
3-{imidazo[1,2-a]pyrazin-3-yl}-2,2-dimethylcyclopropane-1-carboxylic acid |
2228446-43-1 | 0.1g |
$1384.0 | 2023-09-20 | ||
Enamine | EN300-1727211-10.0g |
3-{imidazo[1,2-a]pyrazin-3-yl}-2,2-dimethylcyclopropane-1-carboxylic acid |
2228446-43-1 | 10g |
$6758.0 | 2023-06-04 | ||
Enamine | EN300-1727211-5.0g |
3-{imidazo[1,2-a]pyrazin-3-yl}-2,2-dimethylcyclopropane-1-carboxylic acid |
2228446-43-1 | 5g |
$4557.0 | 2023-06-04 |
3-{imidazo1,2-apyrazin-3-yl}-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
3-{imidazo1,2-apyrazin-3-yl}-2,2-dimethylcyclopropane-1-carboxylic acidに関する追加情報
Comprehensive Overview of 3-{imidazo[1,2-a]pyrazin-3-yl}-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2228446-43-1)
3-{imidazo[1,2-a]pyrazin-3-yl}-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2228446-43-1) is a structurally unique compound that has garnered significant attention in pharmaceutical and biochemical research. Its molecular framework combines an imidazo[1,2-a]pyrazine moiety with a dimethylcyclopropane carboxylic acid group, making it a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications as a small-molecule inhibitor or modulator in targeting specific biological pathways.
The compound's imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and GPCR modulation. This has led to growing curiosity about its role in addressing inflammatory diseases, oncology, and neurological disorders—topics frequently searched in academic and industry circles. Its 2,2-dimethylcyclopropane segment further enhances metabolic stability, a critical factor in optimizing drug-like properties.
Recent advancements in high-throughput screening and computational chemistry have highlighted the potential of CAS No. 2228446-43-1 as a lead compound. For instance, its carboxylic acid functionality allows for versatile derivatization, enabling researchers to fine-tune solubility and bioavailability. These attributes align with current trends in precision medicine and personalized therapeutics, which dominate discussions in modern pharmacology.
From a synthetic perspective, the preparation of 3-{imidazo[1,2-a]pyrazin-3-yl}-2,2-dimethylcyclopropane-1-carboxylic acid involves multi-step organic transformations, often leveraging cross-coupling reactions and cyclization strategies. These methods are frequently explored in peer-reviewed journals and patent literature, reflecting the compound's relevance in process chemistry and scale-up optimization.
In the context of drug repurposing—a hot topic in post-pandemic research—this compound's unique structure offers opportunities for investigating new therapeutic indications. Its imidazo[1,2-a]pyrazine motif shares similarities with known antiviral agents and immune regulators, sparking interest in its potential role in emerging health challenges.
For researchers seeking SAR (Structure-Activity Relationship) insights, CAS No. 2228446-43-1 serves as a valuable template. Its sterically hindered cyclopropane ring and heteroaromatic system provide a rich platform for studying conformational constraints and binding affinity. Such studies are pivotal in the design of next-generation therapeutics with improved efficacy and safety profiles.
Environmental and ADME (Absorption, Distribution, Metabolism, Excretion) studies of this compound are also gaining traction. Its low molecular weight and balanced lipophilicity make it a subject of interest in bioavailability enhancement strategies, a recurring theme in pharmacokinetic research.
In summary, 3-{imidazo[1,2-a]pyrazin-3-yl}-2,2-dimethylcyclopropane-1-carboxylic acid represents a compelling case study at the intersection of medicinal chemistry and drug development. Its structural features and potential applications resonate with contemporary scientific inquiries, ensuring its continued relevance in both academic and industrial settings.
2228446-43-1 (3-{imidazo1,2-apyrazin-3-yl}-2,2-dimethylcyclopropane-1-carboxylic acid) 関連製品
- 1805533-37-2(Methyl 4-(difluoromethyl)-2-hydroxy-5-methylpyridine-3-carboxylate)
- 1346947-11-2(4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine)
- 40375-94-8(N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide)
- 2172022-06-7(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidocyclopentane-1-carboxylic acid)
- 887872-87-9(N-(4-methoxyphenyl)-3-(2-nitrobenzamido)-1-benzofuran-2-carboxamide)
- 1359215-27-2(2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)
- 2198465-51-7(N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide)
- 1509116-00-0(2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanal)
- 2229609-38-3(tert-butyl N-3-hydroxy-4-(2-hydroxyethyl)phenylcarbamate)
- 1889127-43-8(1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanol)



